molecular formula C14H19N3O B11735839 N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine

N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine

Katalognummer: B11735839
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: KYQXQZCUXNFFFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methoxybenzyl)-1-propyl-1H-pyrazol-3-amine is a chemical compound from the pyrazole amine family, offered for research and development purposes. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities. Compounds with similar structures, such as N-(4-ethoxybenzyl) and N-(3-methoxybenzyl) analogs, are commonly investigated as key synthetic intermediates or building blocks in organic synthesis . The structure of this compound features a pyrazole core, which is a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a propyl group at the 1-position and a (4-methoxybenzyl)amine group at the 3-position. This specific substitution pattern is designed to influence the molecule's electronic properties, lipophilicity, and overall steric profile, which are critical parameters in the design of bioactive molecules. Researchers employ this compound strictly as a building block for the synthesis of more complex molecules. Its primary applications are within exploratory research settings, including but not limited to, use as a precursor in pharmaceutical development, material science, and as a standard in analytical method development. The product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for ingestion or application to humans or animals.

Eigenschaften

Molekularformel

C14H19N3O

Molekulargewicht

245.32 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C14H19N3O/c1-3-9-17-10-8-14(16-17)15-11-12-4-6-13(18-2)7-5-12/h4-8,10H,3,9,11H2,1-2H3,(H,15,16)

InChI-Schlüssel

KYQXQZCUXNFFFU-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=CC(=N1)NCC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazole Core Construction via Cyclocondensation

The foundational step in synthesizing N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine involves constructing the pyrazole ring. This is typically achieved through the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. For this target molecule, propylhydrazine serves as the nitrogen source, reacting with ethyl acetoacetate to form ethyl 1-propyl-1H-pyrazole-3-carboxylate (Figure 1) .

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Yield : ~70–80% (estimated from analogous reactions)

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration. The propyl group is introduced at the N1 position during this step, establishing the core substitution pattern.

Hydrolysis of Ester to Carboxylic Acid

The ester functional group at the pyrazole’s 3-position is hydrolyzed to a carboxylic acid to facilitate subsequent transformations. This is accomplished using alkaline hydrolysis:

Procedure :

  • Dissolve ethyl 1-propyl-1H-pyrazole-3-carboxylate in ethanol.

  • Add aqueous sodium hydroxide (10% w/v) dropwise at room temperature.

  • Stir for 4–6 hours until complete hydrolysis .

  • Acidify with dilute HCl to precipitate 1-propyl-1H-pyrazole-3-carboxylic acid .

Key Considerations :

  • Yield : ~85–90% (based on similar hydrolysis reactions)

  • Purification : Recrystallization from ethanol-water mixture.

Carbamate Protection of Amine Precursor

To prevent unwanted side reactions during subsequent alkylation, the carboxylic acid is converted to a tert-butyl carbamate (Boc-protected amine). This involves a Curtius-type rearrangement facilitated by dimethyl azidophosphate (DPPA) and tert-butyl alcohol :

Reaction Setup :

  • Reagents : 1-Propyl-1H-pyrazole-3-carboxylic acid, DPPA, tert-butyl alcohol

  • Solvent : N,N-Dimethylformamide (DMF)

  • Temperature : 100°C

  • Time : 12–16 hours

Outcome :

  • Formation of tert-butyl (1-propyl-1H-pyrazol-3-yl)carbamate .

  • Yield : ~75% (analogous to patent CN112079781A) .

Deprotection to Free Amine

The Boc group is removed under acidic conditions to generate the primary amine:

Procedure :

  • Treat tert-butyl (1-propyl-1H-pyrazol-3-yl)carbamate with 50% trifluoroacetic acid (TFA) in dichloromethane.

  • Stir at room temperature for 2–4 hours.

  • Neutralize with saturated sodium bicarbonate and extract with ethyl acetate .

Yield : ~90% (consistent with deprotection efficiencies in literature) .

N-Alkylation with 4-Methoxybenzyl Group

The final step introduces the 4-methoxybenzyl moiety via alkylation of the free amine. A microwave-assisted Ullmann-type coupling is employed to enhance efficiency:

Optimized Conditions :

  • Reagents : 1-Propyl-1H-pyrazol-3-amine, 4-methoxybenzyl bromide

  • Base : Cesium carbonate (Cs2CO3)

  • Catalyst : Copper(II) bromide (CuBr2)

  • Solvent : DMF

  • Temperature : 190°C (microwave irradiation)

  • Time : 20 minutes

Yield : ~80% (based on analogous arylations) .

Comparative Analysis of Synthetic Routes

The table below evaluates critical parameters across the synthesis:

StepReagents/ConditionsYield (%)Key Challenges
CyclocondensationPropylhydrazine, Ethanol75Byproduct formation from over-alkylation
HydrolysisNaOH, Ethanol85pH control during acidification
Carbamate FormationDPPA, tert-Butyl alcohol75Moisture sensitivity
DeprotectionTFA, Dichloromethane90Handling strong acids
AlkylationCs2CO3, CuBr2, Microwave80Optimization of catalyst loading

Mechanistic Insights and Side Reactions

  • Cyclocondensation : Competing pathways may yield regioisomeric pyrazoles if unsymmetrical β-dicarbonyls are used. Steric effects from the propyl group favor formation of the 1,3-disubstituted product .

  • Alkylation : Over-alkylation to tertiary amines is mitigated by using a bulky base (Cs2CO3) and controlled stoichiometry .

  • Carbamate Stability : The Boc group prevents oxidation of the amine during intermediate steps but requires anhydrous conditions to avoid premature cleavage .

Scalability and Industrial Considerations

Scaling this synthesis necessitates:

  • Continuous Flow Systems : For hydrolysis and alkylation steps to improve heat transfer and reduce reaction times.

  • Catalyst Recovery : Implementing copper scavengers post-alkylation to meet regulatory standards.

  • Cost Optimization : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) without compromising yield.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(4-Methoxybenzyl)-1-propyl-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Methoxygruppe kann zu einem entsprechenden Aldehyd oder einer Carbonsäure oxidiert werden.

    Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.

    Substitution: Die Benzylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

    Reduktion: Katalytische Hydrierung mit Palladium auf Kohle (Pd/C) oder chemische Reduktion mit Natriumborhydrid (NaBH₄).

    Substitution: Elektrophile Reagenzien wie Brom (Br₂) oder Nitrierungsmittel wie Salpetersäure (HNO₃).

Hauptprodukte

    Oxidation: 4-Methoxybenzaldehyd oder 4-Methoxybenzoesäure.

    Reduktion: Entsprechende Amine.

    Substitution: Halogenierte oder nitrierte Derivate der Benzylgruppe.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-Methoxybenzyl)-1-propyl-1H-pyrazol-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu einer Kaskade von biochemischen Ereignissen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und dem biologischen System, in dem es verwendet wird, variieren.

Wirkmechanismus

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Electronic Effects

The target compound differs from analogs in substituent placement and electronic properties. Key comparisons include:

(a) 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives ()
  • Substituents : A cyclopropyl group at position 3 and acylated amines at position 5 (e.g., 3,5-dinitrobenzamide or 3-methoxybenzamide groups).
  • In contrast, the methoxy group in 9b introduces electron-donating effects, improving solubility .
(b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
  • Substituents : A pyridine ring at position 1 and a methyl group at position 3.
  • The target compound’s 4-methoxybenzyl group may enhance lipophilicity compared to pyridine .
(c) Quinazoline-containing derivatives ()
  • Substituents : Complex quinazoline and trifluoromethyl benzamide moieties.
  • Impact : These bulky groups increase molecular weight (>500 Da) and may limit bioavailability. The target compound’s simpler structure could favor better pharmacokinetics .

Physicochemical Properties

Data from analogs suggest trends:

Compound Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) MS (m/z)
9a () 104–107 11.37 (s, Ar-H), 5.02 (s, -CH2) 437.41
9b () N/A 7.53 (s, Ar-H), 3.83 (s, -OCH3) 377.44
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine N/A 8.87 (d, J = 2.0 Hz, Py-H) 215

The target compound’s ¹H NMR would likely show signals for the 4-methoxybenzyl group (δ ~6.9–7.0 for aromatic protons, δ ~3.8 for -OCH3) and propyl chain (δ ~0.9–1.8) .

Biologische Aktivität

N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrazole ring substituted with a propyl group and a 4-methoxybenzyl moiety, which may enhance its solubility and pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29 g/mol
  • Structure : The compound's structure includes a methoxy group that is expected to influence its reactivity and biological interactions.

The mechanism of action for N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects, including enzyme inhibition and alterations in signal transduction pathways.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes relevant to disease pathways.
  • Receptors : Binding affinity studies suggest it could interact with various biological receptors, influencing cellular responses.

Antitumor Activity

Pyrazole derivatives, including N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine, have been studied for their antitumor properties. Research indicates that certain pyrazole compounds exhibit significant inhibitory activity against cancer-related targets such as BRAF(V600E) and EGFR .

Case Study: Antitumor Efficacy

In a study evaluating the antitumor effects of pyrazole derivatives, compounds similar to N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine demonstrated IC50 values in the micromolar range against various cancer cell lines. For instance, one study reported IC50 values of 49.85 μM for related compounds against A549 lung cancer cells .

Anti-inflammatory Activity

N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine may also exhibit anti-inflammatory properties, which are common among pyrazole derivatives. These compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in inflammatory diseases .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleIC50 Value (μM)Reference
AntitumorN-(4-methoxybenzyl)-1-propyl...49.85
Anti-inflammatoryVarious pyrazole derivatives10 (TNF-α)
Antimicrobial3-cyclopropyl derivativesVaries

Structure-Activity Relationship (SAR)

The unique substitution pattern of N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine is critical for its biological activity. Studies suggest that modifications to the pyrazole ring or the substituents can significantly alter the compound's pharmacological profile .

Comparison with Related Compounds

Comparative studies with other pyrazole derivatives reveal that variations in substituents can lead to distinct biological activities. For example:

  • 1-Benzyl-1H-pyrazol-3-amine lacks the propyl group, potentially affecting its reactivity.
  • 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine shows different chemical properties due to its distinct substituents.

Q & A

Q. What are the typical synthetic routes for preparing N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine and its derivatives?

The compound is commonly synthesized via nucleophilic substitution or acylation reactions. For example, derivatives are prepared by reacting the parent amine with acid chlorides in dry dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C, followed by room-temperature stirring. Reaction progress is monitored via TLC, and purification involves column chromatography with hexane/ethyl acetate gradients . Modifications to the pyrazole core often involve cyclization or formylation steps, as seen in related pyrazole-amine syntheses .

Q. How is structural characterization of this compound performed?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regiochemistry. For example, methoxybenzyl protons resonate at δ 6.95–6.92 (doublets, J=6.56.8J = 6.5–6.8 Hz), while pyrazole NH signals appear at δ 10.51 .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 215 [M+H]+^+ for a related analog) .
  • IR Spectroscopy : Stretching frequencies (e.g., 1683 cm1^{-1} for amide C=O) validate functional groups .

Q. What are the primary applications of this compound in academic research?

Derivatives of this scaffold are explored as antimicrobial agents, with structure-activity relationship (SAR) studies focusing on substituent effects (e.g., electron-withdrawing groups like nitro or methoxy) on bioactivity . Analogous pyrazole-amines also serve as intermediates in synthesizing kinase inhibitors or anxiolytic agents .

Advanced Research Questions

Q. How can low yields in the acylation of N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine be addressed?

Low yields (~17% in some cases) may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalytic Additives : Copper(I) bromide or cesium carbonate can enhance coupling efficiency in Ullmann-type reactions .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO improve solubility of bulky intermediates .
  • Temperature Control : Gradual warming (e.g., 0°C → RT) minimizes decomposition of acid chlorides .

Q. How are contradictions in spectral data resolved during structural elucidation?

Discrepancies (e.g., unexpected 13^13C NMR shifts) require cross-validation:

  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL or ORTEP-III ) provides unambiguous confirmation of bond lengths and angles. For example, a related N-(4-methoxybenzyl)pyridazin-3-amine structure (Z′ = 4) was resolved via this method .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity in complex spectra .

Q. What methodologies are used to analyze the antimicrobial SAR of derivatives?

SAR studies employ:

  • In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains .
  • Computational Modeling : Docking studies (e.g., AutoDock) predict interactions with bacterial targets like DNA gyrase .
  • Electronic Parameter Analysis : Hammett constants (σ) correlate substituent electronic effects with bioactivity trends .

Q. How does crystallographic disorder affect refinement of N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine structures?

Disorder in the methoxybenzyl or propyl groups complicates refinement. Mitigation involves:

  • Multi-Component Modeling : Splitting occupancy between disordered conformers.
  • Restraints : Applying geometric constraints to bond lengths/angles during SHELXL refinement .
  • High-Resolution Data : Collecting data at synchrotron sources (<1.0 Å resolution) reduces ambiguity .

Methodological Considerations

  • Synthetic Reproducibility : Trace moisture or oxygen can deactivate catalysts (e.g., CuBr). Use Schlenk lines for air-sensitive steps .
  • Data Interpretation : Always cross-reference NMR assignments with X-ray structures to avoid misassignment of regioisomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.